Internal Stress Stability After Ageing
The acid copper electroplating bath containing (O-ethyldithiocarbonato)-S-(3-sulfopropyl)-ester, potassium salt (the potassium salt of 1-propanesulfonic acid, 3-((ethoxythioxomethyl)thio)-) and polyallylamine (Bath 1) delivered an aged internal stress of 837 psi, which was effectively stable from the initial 838 psi. The comparative Bath 2 using SPS (4 ppm) and MPS (6 ppm) without the target compound showed low initial stress (211 psi) but increased to 299 psi after ageing, combined with unacceptably low ductility. Bath 3 using MPS alone exhibited a high initial stress of 1,156 psi that escalated to 1,734 psi after ageing [1]. The aged stress of Bath 1 was 72% lower than Bath 3 and remained within the acceptable 0–950 psi window specified in the patent claims [1].
MPS only: 1,156→1,734 psi (escalating)
| Evidence Dimension | Internal stress of copper deposit after 2-day ageing at room temperature (psi), measured by deposit stress analyzer on copper/beryllium alloy test strips at 5 µm thickness, 2 ASD. |
|---|---|
| Target Compound Data | Bath 1: 838 psi (initial), 837 psi (after 2-day ageing). |
| Comparator Or Baseline | Bath 2 (SPS + MPS): 211 psi (initial), 299 psi (aged). Bath 3 (MPS only): 1,156 psi (initial), 1,734 psi (aged). |
| Quantified Difference | Aged stress of Bath 1 (837 psi) is 1,435 psi lower than Bath 3 (1,734 psi) and remains stable from initial, whereas Bath 3 stress increased by 578 psi after ageing. |
| Conditions | Acid copper electroplating bath: 160 g/L CuSO₄, 150 g/L H₂SO₄, 60 ppm Cl⁻, 2 ASD, room temperature, 5 µm deposit on copper/beryllium alloy test strips. |
Why This Matters
Stable, low internal stress after ageing is critical for thin, flexible substrates used in RFID tags, flexible circuit boards, and semiconductor wafers, where post-plating stress escalation causes warping, bowing, or peeling; Bath 1 with the target compound uniquely provides stress stability without the ductility penalty observed in Bath 2.
- [1] Wei L, Kao YHR, Hazebrouck R, Lefebvre M. Acid copper electroplating bath and method for electroplating low internal stress and good ductility copper deposits. U.S. Patent Application 20170067173, Examples 2–4, paragraphs [0035]–[0040]. Published March 9, 2017. View Source
